molecular formula C14H15NO2S B14376108 O-Phenyl 2-cyano-3-ethoxypent-2-enethioate CAS No. 90279-84-8

O-Phenyl 2-cyano-3-ethoxypent-2-enethioate

Cat. No.: B14376108
CAS No.: 90279-84-8
M. Wt: 261.34 g/mol
InChI Key: ZAZGLMKTZCNHHU-UHFFFAOYSA-N
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Description

O-Phenyl 2-cyano-3-ethoxypent-2-enethioate is an organic compound with a complex structure that includes phenyl, cyano, ethoxy, and thioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phenyl 2-cyano-3-ethoxypent-2-enethioate typically involves the condensation of substituted phenols with p-fluoroacetophenone, followed by further reactions with 2-ethoxyethyl 2-cyano-3-ethoxypent-2-enoate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-Phenyl 2-cyano-3-ethoxypent-2-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

O-Phenyl 2-cyano-3-ethoxypent-2-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Phenyl 2-cyano-3-ethoxypent-2-enethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Phenyl 2-cyano-3-ethoxypent-2-enethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and potential for modification, making it a valuable compound in various fields of research.

Properties

CAS No.

90279-84-8

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

O-phenyl 2-cyano-3-ethoxypent-2-enethioate

InChI

InChI=1S/C14H15NO2S/c1-3-13(16-4-2)12(10-15)14(18)17-11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3

InChI Key

ZAZGLMKTZCNHHU-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C#N)C(=S)OC1=CC=CC=C1)OCC

Origin of Product

United States

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